molecular formula C18H15NO3S B2365574 (5E)-3-ethyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 692279-40-6

(5E)-3-ethyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B2365574
M. Wt: 325.38
InChI Key: YVEOEHJYKRAPOC-FOWTUZBSSA-N
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Description

Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of this compound are not specified in the available resources .

Scientific Research Applications

ERK1/2 Inhibitors Development

  • A study focused on analogs of this compound to develop ERK1/2 substrate-specific inhibitors for potential cancer treatment (Li et al., 2009).

Corrosion Inhibition

  • Research explored thiazolidinedione derivatives as inhibitors for mild steel corrosion in acidic environments, highlighting their potential in industrial applications (Yadav et al., 2015).

Antidiabetic Agents

  • Synthesis of related compounds showed significant hypoglycemic and hypolipidemic activities, suggesting potential in diabetes treatment (Sohda et al., 1982).

Synthesis of Derivatives for Disease Intervention

  • A study described the synthesis of thiazolidinedione derivatives as potential agents for various diseases (Tshiluka et al., 2021).

Aldose Reductase Inhibition

  • Research identified potent inhibitors of aldose reductase, an enzyme involved in diabetic complications, from a series of thiazolidinedione derivatives (Sever et al., 2021).

Antioxidant Activity

  • The development of novel thiazolidinedione compounds with antioxidant properties was explored for potential therapeutic applications (Čačić & Molnar, 2011).

Microwave-Assisted Synthesis

  • Innovative synthesis methods using microwave-assisted techniques were employed for producing thiazolidinedione derivatives (Zidar et al., 2009).

Antimicrobial Evaluation

  • Several studies synthesized and evaluated thiazolidinedione derivatives for their antimicrobial properties, indicating potential in developing new antibiotics (Jat et al., 2006), (Prakash et al., 2011).

Biological Activity Studies

  • Research synthesized diverse derivatives to explore a range of biological activities, including antibacterial properties (Mohanty et al., 2015).

Anticancer and Anti-inflammatory Potential

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources .

properties

IUPAC Name

(5E)-3-ethyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-2-19-17(20)16(23-18(19)21)12-13-7-6-10-15(11-13)22-14-8-4-3-5-9-14/h3-12H,2H2,1H3/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEOEHJYKRAPOC-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)SC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=CC=C2)OC3=CC=CC=C3)/SC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-ethyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

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